molecular formula C11H10N4S B10935407 (2E)-3-(3-methyl-1H-pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

(2E)-3-(3-methyl-1H-pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B10935407
M. Wt: 230.29 g/mol
InChI Key: DXOKTNVAFWKRDU-RUDMXATFSA-N
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Description

(E)-2-(3-METHYL-1H-PYRAZOL-5-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-METHYL-1H-PYRAZOL-5-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-METHYL-1H-PYRAZOL-5-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with added hydrogen atoms.

Scientific Research Applications

(E)-2-(3-METHYL-1H-PYRAZOL-5-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-2-(3-METHYL-1H-PYRAZOL-5-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as proliferation, apoptosis, and differentiation. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(3-METHYL-1H-PYRAZOL-5-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

(E)-3-(5-methyl-1H-pyrazol-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C11H10N4S/c1-7-3-10(15-14-7)4-9(5-12)11-13-8(2)6-16-11/h3-4,6H,1-2H3,(H,14,15)/b9-4+

InChI Key

DXOKTNVAFWKRDU-RUDMXATFSA-N

Isomeric SMILES

CC1=CC(=NN1)/C=C(\C#N)/C2=NC(=CS2)C

Canonical SMILES

CC1=CC(=NN1)C=C(C#N)C2=NC(=CS2)C

Origin of Product

United States

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